molecular formula C18H22FNO2 B4971264 2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine

2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine

Cat. No.: B4971264
M. Wt: 303.4 g/mol
InChI Key: WLMJQBWVWQTLSN-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a fluorophenylmethyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine typically involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, is subjected to a reductive amination reaction with an appropriate amine to form the intermediate 3,4-dimethoxyphenethylamine.

    Introduction of the Fluorophenylmethyl Group: The intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to introduce the fluorophenylmethyl group.

    Final Amination: The resulting compound is further reacted with methylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced amines, alkanes

    Substitution: Substituted phenethylamines

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the fluorophenylmethyl group.

    3-Fluorophenethylamine: Another related compound with a fluorophenyl group but lacking the dimethoxyphenyl group.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine is unique due to the combination of both dimethoxyphenyl and fluorophenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(3-fluorophenyl)methyl]-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNO2/c1-20(13-15-5-4-6-16(19)11-15)10-9-14-7-8-17(21-2)18(12-14)22-3/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMJQBWVWQTLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=C(C=C1)OC)OC)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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